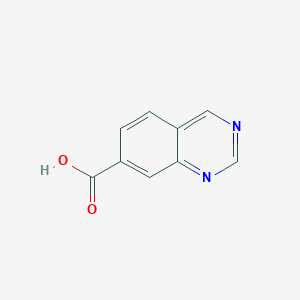

Quinazoline-7-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

quinazoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-1-2-7-4-10-5-11-8(7)3-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRKXVESHUPPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CN=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309082 | |

| Record name | 7-Quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-41-1 | |

| Record name | 7-Quinazolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1234616-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Quinazolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Quinazoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline-7-carboxylic acid is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of various pharmacologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining this key intermediate. The guide details two main synthetic pathways, starting from readily available precursors, and includes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its practical application in a laboratory setting. The presented methods focus on the construction of the quinazoline ring system via cyclization reactions and subsequent functional group transformations to yield the target carboxylic acid.

Introduction

The quinazoline core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of a carboxylic acid group at the 7-position offers a valuable handle for further molecular modifications and the development of novel therapeutic agents. This guide outlines reliable and reproducible synthetic routes to this compound, providing researchers with the necessary information to synthesize this important building block.

Core Synthetic Strategies

Two primary strategies for the synthesis of this compound have been identified and are detailed below. The first approach involves the initial construction of a quinazolinone-7-carbonitrile intermediate, followed by hydrolysis. The second, a more direct approach, utilizes a substituted aminobenzoic acid derivative that undergoes cyclization to form the desired product.

Method 1: Synthesis via Quinazoline-7-carbonitrile Intermediate

This versatile two-step method involves the formation of a quinazoline-7-carbonitrile intermediate, which is then hydrolyzed to the final carboxylic acid. This approach allows for the potential diversification at the 4-position of the quinazoline ring before the final hydrolysis step.

Logical Workflow

The Biological Frontier of Quinazoline-7-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its many derivatives, quinazoline-7-carboxylic acids are emerging as a class of compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This technical guide provides an in-depth overview of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. It details the experimental protocols used to evaluate their efficacy, presents quantitative data for comparative analysis, and visualizes the underlying molecular mechanisms and experimental workflows.

Anticancer Activity: Targeting the Epidermal Growth Factor Receptor (EGFR)

A primary mechanism through which quinazoline derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1][2] Overexpression and mutations of EGFR are common in various cancers, making it a prime therapeutic target.[3] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are established treatments for non-small-cell lung cancer.[1] Derivatives of quinazoline-7-carboxylic acid are being investigated as next-generation inhibitors, potentially overcoming resistance to existing drugs.[1]

Mechanism of Action: EGFR Signaling Pathway Inhibition

Quinazoline derivatives typically function as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR.[2] By binding to this site, they block the autophosphorylation of the receptor, which is a critical step in activating downstream signaling cascades. The two major pathways subsequently inhibited are the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which promotes cell survival and inhibits apoptosis.[4]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of this compound derivatives are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4-Anilinoquinazoline Derivatives | HT-29 (Colon) | 0.13 - 0.15 | [4] |

| MCF-7 (Breast) | 0.56 - 1.81 | [4] | |

| 6,7-Dialkoxy-4-phenylamino-quinazolines | MCF-7 (Breast) | 0.13 (nM) | [4] |

| Cinnamic Acid-Substituted Anilinoquinazoline | A431 (Skin) | 0.33 - 0.49 | [4] |

| 2-Thioxoquinazolin-4-one Derivatives | HeLa (Cervical) | 1.85 - 2.81 | [5] |

| MDA-MB231 (Breast) | 1.85 - 2.81 | [5] | |

| Tetrazolo[1,5-c]quinazoline Derivatives | MCF-7 (Breast) | 62 | [6] |

| Quinazoline-Thiazole Hybrids | MCF-7 (Breast) | 2.86 | [7] |

| HepG-2 (Liver) | 5.9 | [7] | |

| A549 (Lung) | 14.79 | [7] | |

| S-alkylated and S-glycosylated quinazoline derivatives | MCF-7 (Breast) | 2.09 | [7] |

| HepG-2 (Liver) | 2.08 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Methodology:

-

Cell Seeding:

-

Harvest and count cancer cells (e.g., A549, MCF-7).

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.

-

Incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm is used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Antimicrobial Activity

Quinazoline derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[8][9] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. Some studies also report the half-maximal inhibitory concentration (IC50) for biofilm formation.

| Compound Class | Microorganism | MIC (µg/mL) | IC50 (µM) (Biofilm) | Reference |

| Quinazolinone Derivatives | Pseudomonas aeruginosa | 150 | 3.55 - 6.86 | [8] |

| Klebsiella pneumoniae | 2500 | - | [8] | |

| Thiazole-Substituted Quinazolines | Staphylococcus aureus | 7.81 | - | [10] |

| Candida albicans | 1.95 | - | [10] | |

| Isoindolo[2,1-a]quinazoline-11(13)-carboxylic acids | Bacterial Pathogens | 16 - 32 | - | [9] |

Experimental Protocol: Agar Well Diffusion Assay

This method is widely used for the preliminary screening of antimicrobial activity.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a test microorganism. The presence of a zone of inhibition around the well indicates the antimicrobial activity of the substance.

Detailed Methodology:

-

Preparation of Inoculum:

-

Aseptically transfer a loopful of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from a stock culture to a tube of sterile nutrient broth.

-

Incubate the broth at 37°C for 18-24 hours to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

-

Agar Plate Preparation and Inoculation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

-

Pour the molten MHA into sterile Petri dishes and allow it to solidify.

-

Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the MHA plate.

-

-

Well Preparation and Compound Application:

-

Aseptically create wells (6-8 mm in diameter) in the inoculated agar using a sterile cork borer.

-

Prepare different concentrations of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each concentration of the test compound into separate wells.

-

Include a negative control (solvent alone) and a positive control (a standard antibiotic).

-

-

Incubation and Measurement:

-

Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds into the agar.

-

Invert the plates and incubate at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

-

-

Interpretation:

-

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

-

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

A general and efficient method for the synthesis of quinazoline-4-carboxylic acid derivatives involves a one-pot, three-component condensation reaction.[11]

General Synthetic Scheme:

This synthetic route allows for the facile introduction of various substituents, enabling the generation of diverse libraries of compounds for biological screening.[11] The carboxylic acid moiety at the 4-position serves as a versatile handle for further derivatization into esters and amides, which can significantly modulate the pharmacological properties of the final compounds.[11]

Conclusion

This compound derivatives represent a promising and versatile scaffold for the development of novel therapeutic agents. Their potent inhibitory activity against EGFR underscores their potential in oncology, while their broad-spectrum antimicrobial effects offer new avenues for combating infectious diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and optimize this important class of compounds. The continued investigation into their synthesis, mechanism of action, and structure-activity relationships will undoubtedly lead to the discovery of new and effective medicines.

References

- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-EGFR potential of quinazoline derivatives using molecular docking: An in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rphsonline.com [rphsonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. dergipark.org.tr [dergipark.org.tr]

Quinazoline-7-Carboxylic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[1][2] Its rigid framework and multiple points for substitution allow for the fine-tuning of physicochemical and pharmacological properties, making it a "privileged scaffold" in drug design. Among its many derivatives, quinazoline-7-carboxylic acid and its analogs are emerging as a particularly promising platform for the development of novel therapeutics targeting a range of diseases, from inflammation and cardiovascular disorders to cancer.[3][4]

This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities with a focus on enzyme inhibition, and the underlying signaling pathways. It aims to serve as a resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical entity.

Synthesis of the this compound Scaffold

The construction of the this compound core can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of appropriately substituted anthranilic acid derivatives. One key precursor is 2-aminoterephthalic acid or its esters.

A representative synthetic pathway to a key intermediate, 4-oxo-3,4-dihydrothis compound, begins with dimethyl 2-aminoterephthalate. This is followed by the formation of a thioxoquinazoline intermediate, which can then be further modified.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-substituted-4-oxo-3,4-dihydrothis compound.

Key Experimental Protocols

Synthesis of 3-Phenyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one-7-carboxylic acid methyl ester

This protocol is adapted from the synthesis of related quinazolinone derivatives.

-

Reactants: Dimethyl 2-aminoterephthalate and phenyl isothiocyanate.

-

Procedure: A mixture of dimethyl 2-aminoterephthalate and phenyl isothiocyanate is refluxed in pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the product is precipitated, filtered, and purified to yield the 2-thioxoquinazoline intermediate.[5]

Synthesis of 2-((2-Chlorobenzyl)thio)-4-oxo-3-phenyl-3,4-dihydrothis compound

This protocol details the S-alkylation and subsequent hydrolysis to obtain the final carboxylic acid.

-

Step 1: S-Alkylation: The 2-thioxoquinazoline intermediate is dissolved in a suitable solvent like dimethylformamide (DMF), and a base such as anhydrous potassium carbonate is added. The mixture is stirred, followed by the addition of the desired benzyl halide (e.g., 2-chlorobenzyl chloride). The reaction is refluxed for several hours. After cooling, the mixture is poured into ice-cold water to precipitate the S-alkylated product, which is then filtered and recrystallized.[6]

-

Step 2: Hydrolysis: The resulting ester is dissolved in a solvent mixture such as isopropanol and a 20% sodium hydroxide (NaOH) solution. The mixture is heated under reflux for approximately 2 hours. After completion, the reaction mixture is diluted with water and acidified with acetic acid. The precipitated solid, the final carboxylic acid product, is then filtered and dried.

Synthesis of Quinazolinone-7-carboxamide Derivatives

The carboxylic acid can be readily converted to a variety of amides.

-

Reactants: The synthesized this compound derivative and an appropriate amine.

-

Procedure: The carboxylic acid derivative and 1,1'-carbonyldiimidazole (CDI) are heated under reflux in anhydrous dioxane for about 45 minutes. The desired amine is then added, and the mixture is refluxed for an additional 2 hours. The reaction mixture is then diluted with water, and the precipitated solid is filtered. The crude product is purified by flash chromatography on silica gel to yield the final amide derivative.[3]

Biological Activity and Therapeutic Applications

The this compound scaffold has been primarily explored for its potent enzyme inhibitory activity, particularly against soluble epoxide hydrolase (sEH), and has shown potential in anticancer and antimicrobial applications.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase is a key enzyme in the arachidonic acid cascade. It metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs).[7][8] By inhibiting sEH, the levels of beneficial EETs are increased, which presents a promising therapeutic strategy for managing inflammation, cardiovascular diseases, and pain.[3][4]

Signaling Pathway of sEH in Inflammation

Caption: The role of sEH in the metabolism of EETs and its inhibition by this compound derivatives.

Quantitative Data: sEH Inhibition

A series of quinazolinone-7-carboxamide derivatives have been synthesized and evaluated for their inhibitory activity against human soluble epoxide hydrolase. The structure-activity relationship (SAR) studies indicate that the nature of the amide group and substitutions on the benzylthio moiety at the 2-position significantly influence inhibitory potency.[5]

| Compound ID | R (Amide Substitution) | X (Benzyl Substitution) | IC₅₀ (µM) for sEH[5] |

| 34 | Neopentyl | 2-Cl | 0.31 |

| 35 | Neopentyl | 3-Cl | 0.30 |

| 37 | Neopentyl | 2-CF₃ | 0.66 |

| 43 | 2-Methylbenzyl | 3-Cl | 0.38 |

| 13 | Isopropyl | 4-CF₃ | 1.0 |

| 14 | Isopropyl | 2-Cl | 4.5 |

| 46 | Isopropyl | 2-Cl (N³-H) | 1.5 |

Note: The core structure for these compounds is a 2-(benzylthio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide.

Experimental Protocol: sEH Inhibition Assay (Fluorometric)

The inhibitory activity of compounds against sEH can be determined using a fluorometric assay.

-

Principle: The assay measures the hydrolysis of a non-fluorescent substrate by sEH to a fluorescent product. The reduction in fluorescence in the presence of a test compound indicates inhibition.

-

Procedure:

-

The sEH enzyme is incubated with the test compound at various concentrations for a short period (e.g., 5 minutes) at 30°C in a sodium phosphate buffer.

-

The non-fluorescent substrate, such as cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), is added to initiate the reaction.

-

The increase in fluorescence is monitored kinetically over time using a plate reader (e.g., Ex/Em: 362/460 nm).

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

-

Anticancer and Antimicrobial Potential

While less explored for the specific 7-carboxylic acid substitution, the broader quinazoline and quinazolinone classes are well-established as potent anticancer and antimicrobial agents.[10][11][12]

-

Anticancer Activity: Many quinazoline derivatives function as kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR), which is often dysregulated in various cancers.[1][9] The general quinazoline scaffold is a key component of approved EGFR inhibitors like gefitinib and erlotinib. While specific data for this compound derivatives as kinase inhibitors is limited in the current literature, the scaffold's inherent ability to fit into ATP-binding pockets suggests this is a promising area for future exploration.

-

Antimicrobial Activity: Quinazolinone derivatives have demonstrated broad-spectrum activity against various bacterial and fungal strains.[5][7] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The introduction of a carboxylic acid at the 7-position could modulate the solubility and cell permeability of these compounds, potentially enhancing their antimicrobial efficacy.

Structure-Activity Relationship (SAR) and Future Directions

Based on the available data for sEH inhibitors, several SAR trends can be identified:

-

Amide Moiety: The conversion of the 7-carboxylic acid to an amide is crucial for sEH inhibitory activity. The nature of the amide substituent significantly impacts potency, with bulky yet flexible groups like neopentyl showing high efficacy.[5]

-

Substitution at N-3: A free NH at the 3-position of the quinazoline ring appears to be preferred for sEH inhibition over a substituted N-phenyl group.[5]

-

Substitution at C-2: A substituted benzylthio group at the 2-position is a key feature. The position and nature of the substituent on the benzyl ring (e.g., chloro, trifluoromethyl) fine-tune the inhibitory activity.[5]

The this compound scaffold represents a versatile and promising starting point for the design of novel therapeutic agents. While its application as an sEH inhibitor is the most well-documented, its potential in oncology and infectious diseases warrants further investigation. Future research should focus on:

-

Expanding the diversity of substituents at the 2, 3, and 7-positions to explore other biological targets.

-

Investigating the role of the 7-carboxylic acid group in modulating pharmacokinetic properties such as solubility and membrane permeability.

-

Exploring the potential of this scaffold in the design of inhibitors for other enzyme families, such as kinases and proteases.

By leveraging the synthetic tractability and favorable pharmacological profile of the this compound core, medicinal chemists are well-positioned to develop innovative and effective treatments for a wide range of human diseases.

References

- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 9. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [mdpi.com]

- 11. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of Quinazoline-7-carboxylic acid (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Quinazoline-7-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this guide presents expected spectroscopic characteristics based on the well-established principles of NMR, IR, and Mass Spectrometry for the quinazoline scaffold and carboxylic acid functional group. This information is intended to support research and development activities by providing a foundational understanding of the compound's spectral properties.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound. These values are based on the analysis of structurally similar compounds and known spectroscopic data for the constituent functional groups.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.5 - 14.5 | br s | COOH |

| ~9.4 | s | H-2 |

| ~9.2 | s | H-4 |

| ~8.6 | d | H-8 |

| ~8.4 | dd | H-6 |

| ~8.1 | d | H-5 |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~160 | C-2 |

| ~155 | C-4 |

| ~151 | C-8a |

| ~136 | C-6 |

| ~131 | C-8 |

| ~129 | C-5 |

| ~128 | C-7 |

| ~126 | C-4a |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1620-1580 | Medium-Strong | C=N and C=C stretch (Quinazoline ring) |

| 1500-1400 | Medium | C=C stretch (Aromatic) |

| 1320-1210 | Medium-Strong | C-O stretch (Carboxylic Acid) |

| 950-910 | Medium, Broad | O-H bend (Carboxylic Acid) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 174.04 | High | [M]⁺ (Molecular Ion) |

| 157 | Medium | [M-OH]⁺ |

| 146 | Medium | [M-CO]⁺ |

| 129 | High | [M-COOH]⁺ |

| 102 | Medium | Fragmentation of quinazoline ring |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as DMSO-d₆, in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard 30-degree pulse sequence.

-

Set the spectral width to cover a range of 0-16 ppm.

-

The number of scans can range from 16 to 64 to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A significantly higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface by applying pressure.[1]

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[2]

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Record the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The typical scanning range is 4000-400 cm⁻¹.[1]

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3] Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

-

Sample Introduction: Introduce the sample into the mass spectrometer via an appropriate method, such as direct infusion or through a liquid chromatography (LC) system.

-

Ionization:

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like carboxylic acids. Both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes should be explored.

-

Electron Ionization (EI): This is a higher-energy technique that will induce more fragmentation, providing valuable structural information.

-

-

Data Acquisition:

-

Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For tandem mass spectrometry (MS/MS), select the molecular ion as the precursor and perform collision-induced dissociation (CID) to obtain a fragmentation pattern.

-

-

Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce the structure of the fragments, which can help in confirming the overall structure of the molecule.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a comprehensive overview of the expected spectroscopic properties of this compound and detailed protocols for their acquisition and analysis. This information serves as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

References

In Silico Modeling of Quinazoline Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities. This technical guide provides an in-depth exploration of the in silico modeling techniques employed in the design and development of novel quinazoline derivatives, with a particular focus on quinazoline-7-carboxylic acid analogues. We will delve into the application of computational tools such as molecular docking, Quantitative Structure-Activity Relationship (QSAR), pharmacophore modeling, and molecular dynamics (MD) simulations in elucidating the mechanisms of action and optimizing the potency and selectivity of these compounds. This guide will also present detailed experimental protocols for the validation of computational predictions and summarize key quantitative data from recent studies, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction to Quinazoline Derivatives

Quinazoline and its oxidized form, quinazolinone, are heterocyclic aromatic compounds that have garnered significant attention in pharmaceutical research. Their versatile structure allows for substitutions at various positions, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2][3] Several FDA-approved drugs, such as Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and function as potent enzyme inhibitors in cancer therapy.[4][5][6][7] The development of novel quinazoline derivatives is an active area of research, driven by the need for more effective and selective therapeutic agents.[8]

The Role of In Silico Modeling in Quinazoline Drug Discovery

In silico modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds while reducing time and costs.[9][10] For quinazoline derivatives, computational approaches are employed to:

-

Predict Binding Affinities and Modes: Molecular docking studies help visualize the interactions between quinazoline derivatives and their biological targets, providing insights into the structural basis of their activity.[9][11][12]

-

Establish Structure-Activity Relationships: QSAR models mathematically correlate the structural features of quinazoline compounds with their biological activities, enabling the prediction of potency for novel analogues.[9][10][13][14]

-

Identify Key Pharmacophoric Features: Pharmacophore modeling helps to define the essential steric and electronic features required for a molecule to interact with a specific target, guiding the design of new derivatives with improved affinity.[15][16]

-

Simulate Dynamic Behavior: Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, assessing the stability of interactions over time.[7][17][18][19]

Below is a generalized workflow for the in silico modeling of quinazoline derivatives.

In Silico Drug Discovery Workflow for Quinazoline Derivatives.

Targeting Key Signaling Pathways

Quinazoline derivatives have been extensively investigated as inhibitors of various protein kinases involved in cancer cell proliferation and survival, particularly Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4][6] Aberrant EGFR signaling, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][6][20][21] Quinazoline-based inhibitors, such as gefitinib and erlotinib, are ATP-competitive inhibitors that target the kinase domain of EGFR.[5][20]

The signaling pathway initiated by EGFR activation is complex, involving downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately promote cell proliferation and survival.

Simplified EGFR Signaling Pathway and Inhibition by Quinazolines.

| Compound ID | Target | IC50 (nM) | Cancer Cell Line | Reference |

| Gefitinib | EGFR | 27 | NSCLC | [4] |

| Afatinib | EGFR | 0.5 | - | [4] |

| Erlotinib Analogue (3o) | - | 140 (MCF-7) | A549, HCT116, MCF-7 | [22] |

| Compound 2a | EGFR (wild type) | 5.06 | A431 | [23] |

| Quinazolinone (23) | EGFR (L858R/T790M) | 0.2 | Ba/F3 | [5] |

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is another key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[24][25] Inhibiting VEGFR-2 can effectively block the blood supply to tumors, thereby impeding their growth. Several quinazoline derivatives have been designed and evaluated as potent VEGFR-2 inhibitors.[26][27][28]

Simplified VEGFR-2 Signaling Pathway and Inhibition.

| Compound ID | Target | IC50 (µM) | Cancer Cell Line | Reference |

| Compound VII | VEGFR-2 | 4.6 | - | [26] |

| Compound VIII | VEGFR-2 | 0.06 | - | [26] |

| Compound SQ2 | VEGFR-2 | 0.014 | HT-29, COLO-205 | [27] |

| Cabozantinib (Reference) | VEGFR-2 | 0.0045 | HT-29, COLO-205 | [27] |

Antimicrobial Activity of Quinazoline Derivatives

Beyond their anticancer properties, quinazoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][29][3][8][30] The mechanism of action can vary, including the inhibition of essential enzymes or disruption of the bacterial cell membrane.[30]

Quantitative Data: Antimicrobial Activity

| Compound Class | Target Organism(s) | Activity | Reference |

| Pyrrolidine derivatives (15-20) | Gram (+), Gram (-) bacteria, C. albicans | Broad spectrum | [1] |

| 2,3,6-trisubstituted Quinazolin-4-ones | S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans | Good to excellent | [29] |

| Naphthyl-substituted quinazolinone | S. aureus, S. pneumoniae | Bacteriostatic | [30] |

Experimental Protocols

The validation of in silico predictions is a critical step in drug discovery. Below are generalized protocols for key experiments cited in the literature for evaluating quinazoline derivatives.

Synthesis of Quinazoline Derivatives

A common synthetic route to quinazolinone derivatives involves the following steps:

-

Preparation of Benzoxazinone: Refluxing 2-aminobenzoic acid with an appropriate anhydride (e.g., acetic anhydride) yields a benzoxazinone intermediate.[31]

-

Ring Opening and Amine Addition: The benzoxazinone is then reacted with a primary amine or hydrazine to open the ring and form an intermediate.

-

Cyclization: Subsequent cyclization, often under basic conditions, affords the final quinazolinone product.[2][31]

For specific reaction conditions, including solvents, temperatures, and catalysts, please refer to the detailed synthetic procedures in the cited literature.[2][6][31]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the synthesized quinazoline derivatives for a specified period (e.g., 48-72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[2][22]

Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).

-

Reaction Mixture Preparation: A reaction mixture containing the purified kinase, a substrate (e.g., a synthetic peptide), and ATP is prepared in a buffer solution.

-

Inhibitor Addition: The quinazoline derivative at various concentrations is added to the reaction mixture.

-

Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a specific temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays that measure the amount of ATP remaining after the reaction.[21]

-

IC50 Calculation: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined.[4][27]

Molecular Docking Protocol

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens and charges are added. The 3D structures of the quinazoline derivatives are generated and energy-minimized.

-

Grid Generation: A grid box is defined around the active site of the protein.

-

Docking: The ligands are docked into the defined grid box using software such as AutoDock or Glide. The program explores various conformations and orientations of the ligand within the active site.

-

Scoring and Analysis: The resulting poses are scored based on their binding energy. The pose with the lowest binding energy is typically considered the most favorable. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then analyzed.[11][12][32]

Conclusion and Future Directions

The integration of in silico modeling with traditional experimental approaches has significantly advanced the discovery and development of quinazoline-based therapeutic agents. Molecular docking, QSAR, pharmacophore modeling, and molecular dynamics simulations have provided invaluable insights into the structure-activity relationships and mechanisms of action of these compounds, enabling the rational design of more potent and selective inhibitors.

Future research in this area will likely focus on:

-

Targeting Drug Resistance: Designing novel quinazoline derivatives that can overcome resistance mechanisms, such as the T790M mutation in EGFR.[4][5]

-

Developing Dual Inhibitors: Creating single molecules that can simultaneously inhibit multiple targets, such as both EGFR and VEGFR-2, which could offer synergistic anticancer effects.[28]

-

Improving ADMET Properties: Utilizing in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools to optimize the pharmacokinetic and safety profiles of new quinazoline derivatives.[9][14][32]

By continuing to leverage the power of computational chemistry, the field is poised to deliver the next generation of quinazoline-based drugs with improved efficacy and safety for a variety of diseases.

References

- 1. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rphsonline.com [rphsonline.com]

- 9. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 3D,2D-QSAR study and docking of novel quinazolines as potential target drugs for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]

- 20. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ijpcat.com [ijpcat.com]

- 22. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 23. Synthesis and in vitro biological evaluation of novel quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 29. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 30. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 31. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the mechanism of action of Quinazoline-7-carboxylic acid

An In-depth Technical Guide on the Core Mechanism of Action of Quinazoline-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration into the mechanism of action of this compound derivatives, focusing on their roles as inhibitors of soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP). This document synthesizes key findings from recent research, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Core Mechanism of Action: Dual Inhibition of sEH and FLAP

Recent studies have identified derivatives of this compound as potent modulators of the arachidonic acid (AA) metabolic pathway. The primary mechanism of action for quinazolinone-7-carboxamide derivatives, close analogs of this compound, is the inhibition of soluble epoxide hydrolase (sEH).[1][2][3] Additionally, the precursor quinazolinone-7-carboxylic acid has been identified as an inhibitor of the 5-lipoxygenase activating protein (FLAP).[2]

Soluble Epoxide Hydrolase (sEH) Inhibition: sEH is a key enzyme responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory, vasodilatory, and cardioprotective properties.[1][2] By inhibiting sEH, quinazolinone-7-carboxamide derivatives prevent the conversion of EETs to their less active diol counterparts, thereby potentiating the beneficial effects of EETs.[1][2][4][5]

5-Lipoxygenase Activating Protein (FLAP) Inhibition: FLAP is an essential protein for the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[6][7] A quinazolinone-7-carboxylic acid derivative has been shown to inhibit FLAP, thereby blocking the production of leukotrienes and exerting an anti-inflammatory effect.[2] Interestingly, the conversion of the carboxylic acid to a carboxamide shifts the primary target from FLAP to sEH.[2]

The dual inhibition of these two key proteins in the arachidonic acid cascade presents a promising strategy for the development of novel anti-inflammatory therapeutics.

Quantitative Data: Inhibitory Potency

The inhibitory activities of a series of quinazolinone-7-carboxamide derivatives against human soluble epoxide hydrolase (sEH) and 5-lipoxygenase activating protein (FLAP) have been quantified. The half-maximal inhibitory concentrations (IC50) are summarized in the tables below.

Table 1: Inhibitory Activity of Quinazolinone-7-Carboxamide Derivatives against human sEH [1][2]

| Compound | R | X | IC50 (µM) |

| 34 | Neopentyl | H | 0.30 |

| 35 | Neopentyl | 2-F | 0.66 |

| 36 | Neopentyl | 2-Cl | 11.2 |

| 37 | Neopentyl | 2-CF3 | 0.50 |

| 43 | Neopentyl | 2-OCF3 | 0.40 |

| 14 | Isobutyl | 4-CF3 | 4.5 |

| 46 | Isobutyl | 4-CF3 | 1.5 |

Table 2: Inhibitory Activity against FLAP-mediated Leukotriene Biosynthesis [1][2]

| Compound | IC50 (µM) |

| 34 | 2.91 |

| 5 (Carboxylic Acid Precursor) | 0.87 |

Signaling Pathway and Synthetic Workflow

To visualize the mechanism of action and the experimental approach, the following diagrams have been generated using the DOT language.

Caption: Mechanism of action within the arachidonic acid cascade.

Caption: General synthetic workflow for quinazolinone-7-carboxamides.

Experimental Protocols

General Synthesis of Quinazolinone-7-Carboxamide Derivatives[2]

The synthesis of the target compounds is achieved through a multi-step process:

-

Synthesis of 3-phenyl-2-thioxoquinazoline-4-one: Dimethyl aminoterephthalate is reacted with phenyl isothiocyanate in refluxing pyridine to yield the 3-phenyl-2-thioxoquinazoline-4-one intermediate.

-

Benzylation: The intermediate from step 1 is then reacted with an appropriate benzyl halide to produce the corresponding benzylated derivatives.

-

Hydrolysis: The methyl ester of the benzylated derivative is hydrolyzed to the corresponding carboxylic acid.

-

Amidation: The resulting quinazolinone-7-carboxylic acid is activated, typically with a coupling agent, and then reacted with the desired amine to form the final quinazolinone-7-carboxamide derivative.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay[8][9][10]

The inhibitory activity against sEH can be determined using a fluorometric assay.

-

Enzyme and Substrate Preparation: Recombinant human sEH enzyme and a fluorogenic substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), are prepared in an appropriate assay buffer.

-

Inhibitor Preparation: The test compounds (this compound derivatives) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

-

Assay Procedure:

-

The sEH enzyme is pre-incubated with the test compounds or vehicle control in a 96-well plate for a defined period at a controlled temperature (e.g., 30°C for 5 minutes).

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, resulting from the hydrolysis of the substrate by sEH, is monitored over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

-

Data Analysis: The rate of reaction is calculated from the linear portion of the fluorescence versus time curve. The percent inhibition for each compound concentration is determined relative to the vehicle control. IC50 values are then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response model.

5-Lipoxygenase Activating Protein (FLAP) Inhibition Assay[7][11][12]

The inhibition of FLAP-mediated leukotriene biosynthesis is typically assessed in a cell-based assay.

-

Cell Culture: A suitable cell line that expresses the 5-lipoxygenase pathway components, such as human neutrophils or a monocytic cell line, is cultured under standard conditions.

-

Inhibitor Treatment: The cells are pre-incubated with various concentrations of the test compounds or a vehicle control.

-

Cell Stimulation: The cells are then stimulated with a calcium ionophore (e.g., A23187) and arachidonic acid to induce leukotriene biosynthesis.

-

Leukotriene Quantification: After a specific incubation period, the reaction is stopped, and the amount of leukotrienes (e.g., LTB4) produced and released into the cell supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percent inhibition of leukotriene production at each compound concentration is calculated relative to the stimulated vehicle control. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Potent Natural Soluble Epoxide Hydrolase Inhibitors from Pentadiplandra brazzeana Baillon: Synthesis, Quantification, and Measurement of Biological Activities In Vitro and In Vivo | PLOS One [journals.plos.org]

- 6. Discovery of Novel 5-Lipoxygenase-Activating Protein (FLAP) Inhibitors by Exploiting a Multistep Virtual Screening Protocol [research.unipg.it]

- 7. 5-Lipoxygenase Activating Protein (FLAP) Dependent Leukotriene Biosynthesis Inhibition (MK591) Attenuates Lipid A Endotoxin-Induced Inflammation | PLOS One [journals.plos.org]

A Technical Guide to Novel Synthesis of Substituted Quinazoline-7-Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details novel synthetic routes for substituted quinazoline-7-carboxylic acids, a core scaffold of significant interest in medicinal chemistry and drug development. The quinazoline ring system is a "privileged structure," forming the basis of numerous biologically active compounds, including several approved anticancer agents. The strategic incorporation of a carboxylic acid group at the 7-position offers a valuable handle for further molecular elaboration and can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

This guide provides a comprehensive overview of key synthetic strategies, detailed experimental protocols for the synthesis of quinazoline precursors and the target compounds, and a comparative analysis of different methodologies.

Core Synthetic Strategies

The synthesis of substituted quinazoline-7-carboxylic acids primarily revolves around the construction of the quinazoline core from appropriately substituted aniline precursors. The key starting material for introducing the 7-carboxylic acid functionality is typically a derivative of 4-aminoterephthalic acid or a molecule with a precursor group at the 7-position that can be later converted to a carboxylic acid.

Two primary pathways have been explored for the synthesis of the quinazoline ring system in this context:

-

Cyclocondensation with Amides and Formamides (Niementowski Reaction and its Variations): This classical approach involves the reaction of an anthranilic acid derivative with an amide or formamide at elevated temperatures to form the quinazolinone ring. For the synthesis of quinazoline-7-carboxylic acids, 4-aminoterephthalic acid can be envisioned as the starting anthranilic acid.

-

Stepwise Construction via Benzoxazinone Intermediates: A versatile multi-step approach involves the initial acylation of the amino group of the starting aniline, followed by cyclization to a benzoxazinone intermediate. This intermediate can then be reacted with a nitrogen source, such as an amine or hydrazine, to yield the desired quinazoline derivative.

Subsequent functionalization at the 2- and 4-positions of the quinazoline ring can be achieved through various methods, including nucleophilic substitution of chloro- or thioether groups.

Experimental Protocols

Route 1: Synthesis of a 3-Amino-2-methylquinazolin-4(3H)-one Precursor

This protocol describes a general method for the synthesis of a 3-amino-2-methylquinazolin-4(3H)-one, which can serve as a versatile intermediate for further derivatization. While the direct use of 4-aminoterephthalic acid in this specific sequence is not explicitly detailed in the retrieved literature, this procedure, based on the synthesis of related quinazolinones from anthranilic acid, provides a foundational methodology.[1]

Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one

-

Reactants: 2-Aminobenzoic acid (0.01 M, 2 g), Acetic anhydride (10 mL).

-

Procedure: A mixture of 2-aminobenzoic acid and acetic anhydride is refluxed for three hours in a 250 mL round-bottom flask. After the reaction is complete, the mixture is allowed to cool, and the resulting solid is filtered and weighed.[1]

Step 2: Synthesis of 3-Amino-2-methylquinazolin-4(3H)-one

-

Reactants: 2-Methyl-4H-3,1-benzoxazin-4-one (from Step 1) (0.02 M, 3 g), Hydrazine hydrate (99%) (10 mL), Absolute ethanol (15 mL).

-

Procedure: A solution of the benzoxazinone from Step 1 in absolute ethanol is prepared. To this solution, hydrazine hydrate is added, and the reaction mixture is refluxed for 27 hours. After cooling, the solid product that forms is filtered and recrystallized from water to yield the pure 3-amino-2-methylquinazolin-4-one.[1]

Route 2: Synthesis of 2-Chloro-Substituted Quinazoline Intermediates

This protocol outlines the synthesis of a key 2,4-dichloroquinazoline intermediate, which is highly reactive towards nucleophilic substitution, allowing for the introduction of various substituents at the 2- and 4-positions. The synthesis starts from a quinazolin-2,4-dione.

Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

-

Reactants: 6,7-dimethoxyquinazolin-2,4-dione (2.0 g), Phosphorus oxychloride (POCl3, 6 mL), N,N-dimethylaniline (0.6 mL).

-

Procedure: A mixture of the quinazolin-2,4-dione and phosphorus oxychloride is refluxed in the presence of N,N-dimethylaniline for 5 hours. The reaction mixture is then cooled to room temperature and carefully poured into ice-cold water with stirring. The resulting precipitate is filtered and washed with distilled water to give the 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Route 3: Synthesis of a 7-Fluoro-Substituted Quinazoline and Subsequent Functionalization

This route demonstrates the synthesis of a 7-fluoro-substituted quinazoline, where the fluorine atom can potentially be a precursor for a carboxylic acid group through nucleophilic aromatic substitution or other functional group transformations.

Step 1: Synthesis of 7-Fluoroquinazoline-2,4-diol

-

Reactants: 2-Amino-4-fluorobenzoic acid (10 g, 0.064 mol), Urea (26 g, 0.43 mol).

-

Procedure: The mixture of 2-amino-4-fluorobenzoic acid and urea is heated at 100°C for 12 hours. The resulting solid is then treated with a dilute HCl solution, filtered, and washed with a saturated aqueous NaHCO3 solution. The product is then dried to obtain a white solid.[3]

Step 2: Synthesis of 2,4-Dichloro-7-fluoroquinazoline

-

Reactants: 7-Fluoroquinazoline-2,4-diol (2 g, 11 mmol), Phosphorus oxychloride (10 mL), DMF (6 drops).

-

Procedure: A mixture of the diol, phosphorus oxychloride, and DMF is heated and stirred at 110°C for 6 hours. The reaction is monitored by TLC. After completion, the mixture is concentrated under reduced pressure. Ice water is then added slowly with stirring, and the resulting precipitate is filtered and washed with ice-water to yield a brown solid.[3]

Step 3: Synthesis of 2-Chloro-N,N-diethyl-7-fluoroquinazolin-4-amine

-

Reactants: 2,4-Dichloro-7-fluoroquinazoline, Diethylamine, Toluene.

-

Procedure: The dichloroquinazoline is reacted with diethylamine in toluene. The specific reaction conditions (temperature, time) are not detailed in the provided abstract but would typically involve heating to effect the nucleophilic substitution at the more reactive 4-position.[3]

Quantitative Data Summary

Due to the limited availability of specific data for the synthesis of a wide range of substituted quinazoline-7-carboxylic acids in the searched literature, the following table provides representative yields for the synthesis of key quinazoline precursors and related structures. This data can serve as a benchmark for researchers developing novel synthetic routes.

| Starting Material(s) | Product | Reagents and Conditions | Yield (%) | Reference |

| 2-Aminobenzoic acid, Acetic anhydride | 2-Methyl-4H-3,1-benzoxazin-4-one | Reflux, 3 h | Not specified | [1] |

| 2-Methyl-4H-3,1-benzoxazin-4-one, Hydrazine hydrate | 3-Amino-2-methylquinazolin-4(3H)-one | Ethanol, Reflux, 27 h | Not specified | [1] |

| 6,7-dimethoxyquinazolin-2,4-dione | 2,4-Dichloro-6,7-dimethoxyquinazoline | POCl3, N,N-dimethylaniline, Reflux, 5 h | Not specified | [2] |

| 2-Amino-4-fluorobenzoic acid, Urea | 7-Fluoroquinazoline-2,4-diol | 100°C, 12 h | 75 | [3] |

| 7-Fluoroquinazoline-2,4-diol | 2,4-Dichloro-7-fluoroquinazoline | POCl3, DMF, 110°C, 6 h | 85.4 | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual pathways and workflows relevant to the synthesis and application of substituted quinazoline derivatives.

Caption: General synthetic workflows for quinazoline-7-carboxylic acids.

Caption: Strategy for functionalization of the this compound core.

Conclusion and Future Directions

The synthesis of substituted quinazoline-7-carboxylic acids represents a promising area for the development of novel therapeutic agents. The methodologies outlined in this guide provide a solid foundation for the construction of this important heterocyclic scaffold. While direct, high-yield syntheses for a wide variety of substituted quinazoline-7-carboxylic acids are not yet abundantly reported, the existing knowledge on quinazoline chemistry allows for the rational design of new synthetic routes.

Future research in this area should focus on:

-

The development of more efficient and regioselective methods for the direct synthesis of quinazoline-7-carboxylic acids.

-

The exploration of a broader range of starting materials and cyclization conditions to increase the diversity of accessible substitution patterns.

-

The application of modern synthetic techniques, such as microwave-assisted synthesis and flow chemistry, to improve reaction efficiency and scalability.

By advancing the synthetic accessibility of this class of compounds, the scientific community can further unlock their therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Quinazoline-7-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline-7-carboxylic acid is a heterocyclic organic compound featuring a fused benzene and pyrimidine ring system, with a carboxylic acid group at the 7th position. The quinazoline scaffold is of significant interest in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer and antimalarial agents.[1] Understanding the physicochemical properties of this molecule is a critical foundational step in drug discovery and development, influencing aspects such as solubility, permeability, and formulation.[2][3]

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Due to the limited availability of direct experimental data for this specific isomer, information from related quinazoline derivatives and computational predictions are included to provide a broader understanding.

Physicochemical Data Summary

Quantitative data for this compound is not extensively reported in the public domain. The following table summarizes available data for the parent compound, related isomers, and predicted values to offer a comparative overview.

| Property | This compound | Quinazoline (Parent) | Quinazoline-4-carboxylic acid | Quinazoline-6-carboxylic acid | Data Type |

| Molecular Formula | C₉H₆N₂O₂[4] | C₈H₆N₂[1] | C₉H₆N₂O₂[5] | C₉H₆N₂O₂[6] | --- |

| Molecular Weight | 174.16 g/mol [4] | 130.15 g/mol [1] | 174.16 g/mol [5] | 174.16 g/mol [6] | --- |

| Melting Point | Not available | 46-48 °C | Not available | Not available | Experimental |

| Boiling Point | Not available | 243 °C[1][7] | Not available | Not available | Experimental |

| pKa (acidic) | Not available | 3.51[1] | Not available | Not available | Experimental |

| logP | Not available | Not available | 0.8[5] | 0.5[6] | Computed (XLogP3) |

| Solubility | Generally insoluble in water and organic solvents; soluble in aqueous alkali.[8] | Soluble in water.[1] | Not available | Not available | Qualitative |

Experimental Protocols

Detailed experimental determination of the physicochemical properties is crucial for drug development. Below are standard methodologies applicable to compounds like this compound.

Determination of Aqueous Solubility (Gravimetric Method)

The gravimetric method is a reliable technique for determining the solubility of crystalline compounds.[9]

Protocol:

-

Sample Preparation: Accurately weigh an excess amount of this compound.

-

Equilibration: Add the compound to a known volume of purified water (or a relevant buffer system, e.g., PBS pH 7.4) in a sealed container.

-

Saturation: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

Separation: Separate the undissolved solid from the solution by centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm).

-

Quantification:

-

Transfer a precise volume of the clear, saturated filtrate to a pre-weighed container.

-

Evaporate the solvent completely under vacuum or gentle heating.

-

Weigh the container with the dried residue.

-

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solid by the volume of the aliquot taken.

Determination of Partition Coefficient (logP) - Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (logP).

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.

-

Sample Preparation: Prepare a solution of this compound in the aqueous phase at a concentration where it is fully dissolved. To determine the logP of the unionized species, the pH of the aqueous phase should be adjusted to at least 2 pH units below the pKa of the carboxylic acid.[2]

-

Partitioning:

-

Combine a known volume of the aqueous solution with a known volume of the pre-saturated n-octanol in a sealed container.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning between the two phases.

-

Allow the phases to separate completely, often aided by centrifugation.

-

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of pKa - Potentiometric Titration

Potentiometric titration is a standard method for determining the dissociation constant (pKa) of acidic and basic functional groups.

Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode immersed in the sample solution. Place the solution on a magnetic stirrer for constant mixing.

-

Titration:

-

For an acidic compound, titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, where half of the acidic protons have been neutralized by the base. This point corresponds to the inflection point on the first derivative of the titration curve.

-

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. Quinazoline - Wikipedia [en.wikipedia.org]

- 2. books.rsc.org [books.rsc.org]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound - CAS:1234616-41-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. Quinazoline-4-carboxylic acid | C9H6N2O2 | CID 23008716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinazoline-6-carboxylic acid | C9H6N2O2 | CID 23130441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinazoline 99 253-82-7 [sigmaaldrich.com]

- 8. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Preliminary In Vitro Screening of Quinazoline-7-Carboxylic Acid Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinazoline derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, with a scaffold present in numerous FDA-approved drugs.[1][2] Their diverse biological activities have led to extensive research, particularly in oncology.[3][4] A significant subset of these compounds functions as potent and selective inhibitors of protein kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1] Dysregulation of the EGFR signaling pathway is a known hallmark of various cancers, making it a critical therapeutic target.[1][5]

Quinazoline-7-carboxylic acid analogs, a specific subset of this family, are designed to enhance potency, selectivity, and pharmacokinetic properties. The carboxylic acid moiety can modulate solubility and provide an additional interaction point within the target's binding site. This guide provides a comprehensive overview of the preliminary in vitro screening cascade for these specific analogs, focusing on the core assays required to determine their cytotoxic potential and target-specific inhibitory activity. It includes detailed experimental protocols, structured data from representative quinazoline analogs, and visual workflows to guide the research process.

Data Presentation: Biological Activity of Representative Analogs

The preliminary assessment of novel compounds involves evaluating their anti-proliferative effects on various cancer cell lines and their direct inhibitory action on the target enzyme. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for comparison. A lower value indicates higher potency.

Table 1: In Vitro Cytotoxicity (GI50/IC50 in µM) of Selected Quinazoline Analogs against Various Cancer Cell Lines

| Compound ID | Analog Type | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |

|---|---|---|---|---|---|

| 6d | Quinazolin-4(3H)-one Derivative | NCI-H460 | Non-Small Cell Lung | 0.789 | [5] |

| 8a | Quinazoline-oxymethyltriazole | HCT-116 | Colon | 5.33 (72h) | [6] |

| 8k | Quinazoline-oxymethyltriazole | MCF-7 | Breast | 11.32 (72h) | [6] |

| 3o | Erlotinib Analog | MCF-7 | Breast | 0.14 | [7] |

| 14 | Quinazoline Derivative | MDA-MB-231 | Breast | 0.447 | [4] |

| 4i | Quinazoline-based Thiazole | MCF-7 | Breast | 2.86 |[8] |

Note: Data presented are for representative quinazoline derivatives to illustrate typical potency ranges and may not be specific to 7-carboxylic acid analogs.

Table 2: EGFR Kinase Inhibitory Activity (IC50) of Selected Quinazoline Analogs

| Compound ID | Analog Type | Target | IC50 (nM) | Reference |

|---|---|---|---|---|

| 8b | 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | EGFR-TK | 1.37 | |

| 6d | Quinazolin-4(3H)-one Derivative | EGFR | 69 | [5] |

| 8 | 4-Arylamino-quinazoline | EGFRwt | 0.8 | [9] |

| 8 | 4-Arylamino-quinazoline | EGFRT790M/L858R | 2.7 | [9] |

| 4f | Quinazoline-based Thiazole | EGFRwt | 2.17 | [8] |